molecular formula C40H64O13 B564405 Dimorphoside B CAS No. 108179-45-9

Dimorphoside B

Cat. No. B564405
M. Wt: 752.939
InChI Key: QEJKOXWSWHIIHL-JSXTUIFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimorphoside B is a natural product found in Anthoplexaura dimorpha with data available.

Scientific Research Applications

Anticancer Properties

  • Apoptosis Induction in Pancreatic Cancer: Dimorphoside B, when combined with erlotinib, has shown a significant reduction in cell viability and induction of apoptosis in pancreatic cancer cells. This effect is due to the down-regulation of EGFR phosphorylation and NF-κB DNA-binding activity (Ali et al., 2008).
  • Effect on Prostate Cancer Cells: In prostate cancer cells, Dimorphoside B activates the AMPK signaling pathway, leading to suppression of mTOR, down-regulation of androgen receptor expression, and induction of apoptosis (Chen et al., 2012).
  • Novel Anticancer Agents: Structural elaboration of Dimorphoside B into aminophosphonate and urea derivatives has resulted in novel compounds with potent anticancer activities, showing higher potency than the parent compound in kidney and colon cancer cell lines (Kandekar et al., 2013).

properties

CAS RN

108179-45-9

Product Name

Dimorphoside B

Molecular Formula

C40H64O13

Molecular Weight

752.939

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid

InChI

InChI=1S/C40H64O13/c1-20(2)7-6-8-21(3)26-11-12-27-25-10-9-23-17-24(13-16-40(23,38(47)48)28(25)14-15-39(26,27)5)50-36-33(46)34(31(44)29(18-41)51-36)53-37-35(49-22(4)43)32(45)30(19-42)52-37/h9,20-21,24-37,41-42,44-46H,6-8,10-19H2,1-5H3,(H,47,48)/t21-,24+,25+,26-,27+,28+,29-,30-,31-,32-,33-,34+,35+,36-,37+,39-,40-/m1/s1

InChI Key

QEJKOXWSWHIIHL-JSXTUIFRSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(O6)CO)O)OC(=O)C)O)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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